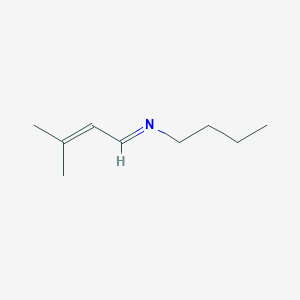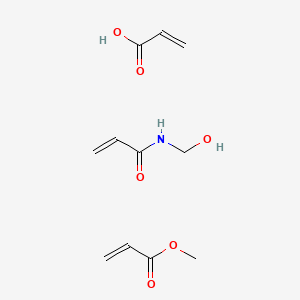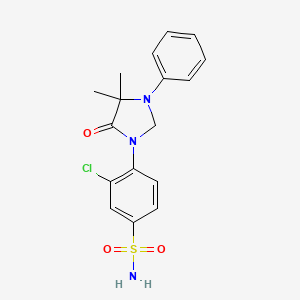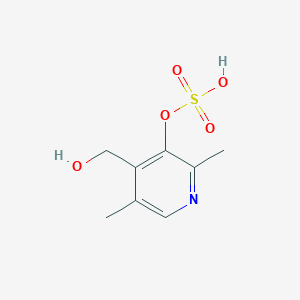
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate is an organic compound with a pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate typically involves the reaction of 2,5-dimethylpyridine with formaldehyde and sulfuric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid.
Solvents: Common solvents include water or alcohols.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of pyridine, such as aldehydes, carboxylic acids, alcohols, and amines.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hydroxymethyl)-2-methylpyridine
- 2,5-Dimethylpyridine
- 4-Methylpyridine
Uniqueness
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
66414-40-2 |
|---|---|
Formule moléculaire |
C8H11NO5S |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-2,5-dimethylpyridin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H11NO5S/c1-5-3-9-6(2)8(7(5)4-10)14-15(11,12)13/h3,10H,4H2,1-2H3,(H,11,12,13) |
Clé InChI |
YRVNIWMQRNGNEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1CO)OS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


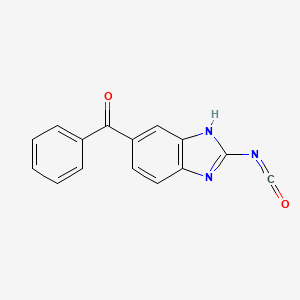
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)
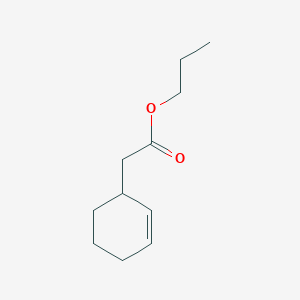
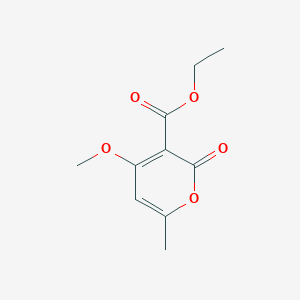
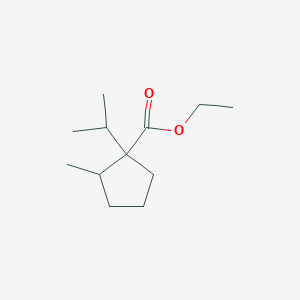
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
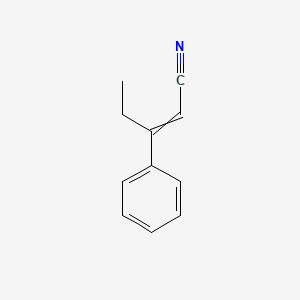
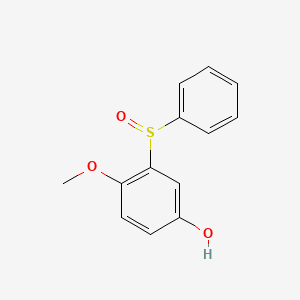
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
